molecular formula C22H26N4O3 B6459573 6,7-dimethoxy-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline CAS No. 2548988-26-5

6,7-dimethoxy-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline

Cat. No.: B6459573
CAS No.: 2548988-26-5
M. Wt: 394.5 g/mol
InChI Key: QMRPWMIWSYDQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a quinazoline derivative characterized by a 6,7-dimethoxy-substituted quinazoline core and a piperidine ring modified with a (2-methylpyridin-4-yl)oxy-methyl substituent at the 4-position.

Properties

IUPAC Name

6,7-dimethoxy-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-15-10-17(4-7-23-15)29-13-16-5-8-26(9-6-16)22-18-11-20(27-2)21(28-3)12-19(18)24-14-25-22/h4,7,10-12,14,16H,5-6,8-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRPWMIWSYDQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation and Nitration of 3,4-Dimethoxybenzaldehyde

The synthesis begins with 3,4-dimethoxybenzaldehyde, which undergoes oxidation using hydrogen peroxide (1–50%) in a basic solution (e.g., NaOH or KOH) at 20–60°C for 2–10 hours to yield 3,4-dimethoxybenzoic acid. Subsequent nitration with 65–97% nitric acid in chloroform at 15–50°C introduces a nitro group, forming 4,5-dimethoxy-2-nitrobenzoic acid. This step achieves regioselectivity critical for downstream cyclization.

Reduction and Cyclization to Form the Quinazoline Ring

Reduction of the nitro group using iron powder and hydrochloric acid in sodium chloride solution (5–15%) at 60–85°C yields the corresponding amine. Cyclization with sodium cyanate under acidic conditions (pH 5–7) produces 2,4-dihydroxy-6,7-dimethoxyquinazoline. Refinement with sodium hydroxide at 80–95°C ensures high purity, avoiding toxic solvents like dimethylformamide (DMF).

Chlorination at Position 4

Treatment of 2,4-dihydroxy-6,7-dimethoxyquinazoline with phosphorus oxychloride (POCl₃) at 80–120°C for 2–6 hours yields 2,4-dichloro-6,7-dimethoxyquinazoline. Optimized molar ratios (1:3–1:10 quinazoline:POCl₃) minimize excess reagent use, reducing environmental impact. Selective substitution at position 4 is achieved by adjusting reaction time and temperature, though competing reactions at position 2 necessitate careful control.

Preparation of 4-{[(2-Methylpyridin-4-yl)Oxy]Methyl}Piperidine

Functionalization of Piperidine at Position 4

4-Hydroxymethylpiperidine serves as the starting material. Etherification with 4-hydroxy-2-methylpyridine is achieved via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method avoids harsh conditions and ensures high regioselectivity. Alternatively, tosylation of the hydroxymethyl group followed by nucleophilic substitution with 4-hydroxy-2-methylpyridine in dimethylacetamide (DMA) at 80°C provides the desired ether.

Purification and Characterization

The product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by ¹H-NMR, confirming the absence of residual hydroxyl signals (δ 1.2–1.8 ppm for piperidine protons; δ 2.5 ppm for pyridinyl methyl).

Coupling of Quinazoline and Piperidine Moieties

Nucleophilic Aromatic Substitution

2,4-Dichloro-6,7-dimethoxyquinazoline reacts with 4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine in ammoniacal liquor (20–25% NH₃) at 40–75°C for 6–16 hours. The piperidine’s primary amine displaces the chloride at position 4, while the position 2 chloride remains inert under these conditions. Elevated temperatures (100–120°C) in DMF with potassium carbonate (K₂CO₃) accelerate the reaction but risk decomposition.

Yield Optimization and Byproduct Mitigation

Using a 1:2 molar ratio (quinazoline:piperidine) maximizes conversion (>85%). Byproducts, such as 2-chloro-6,7-dimethoxyquinazoline, are minimized by maintaining strict temperature control and excluding moisture.

Alternative Synthetic Routes and Comparative Analysis

Direct Cyclization of Functionalized Anthranilic Acid Derivatives

3,4-Dimethoxyanthranilic acid cyclizes with urea at 200°C to form 6,7-dimethoxyquinazolin-4-one, which is chlorinated with POCl₃/N,N-diethylaniline to yield 4-chloro-6,7-dimethoxyquinazoline. This route bypasses nitration and reduction steps, improving overall yield (75% vs. 60% in traditional methods).

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 minutes) in acetonitrile with triethylamine (Et₃N) reduces reaction time from 16 hours to 30 minutes, achieving comparable yields (82%).

Environmental and Industrial Considerations

Solvent Reduction and Waste Management

The patent method eliminates glacial acetic acid and DMF, reducing solvent waste by 40%. Phosphorus oxychloride usage is cut by 50% through stoichiometric optimization.

Scalability and Cost

Bulk synthesis in batch reactors (500 L) confirms reproducibility, with production costs estimated at $120/kg. Transition to continuous flow systems could further reduce costs by 20% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the piperidine ring, potentially yielding dihydroquinazoline or reduced piperidine derivatives.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the methoxy groups and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution; electrophilic reagents like acyl chlorides for electrophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline or reduced piperidine derivatives.

    Substitution: Various substituted quinazoline or piperidine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a quinazoline core substituted with methoxy and piperidine moieties. Its molecular formula is C24H28N4O3C_{24}H_{28}N_{4}O_{3}, with a molecular weight of approximately 416.5 g/mol. The presence of the dimethoxy groups and the piperidine ring contributes to its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives, including the compound , exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and proliferation. For instance, studies have shown that compounds with similar structures can inhibit the activity of epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are implicated in various cancers .

Case Study:
A study published in Cancer Research demonstrated that a related quinazoline derivative effectively reduced tumor size in xenograft models by targeting cellular signaling pathways involved in cancer progression .

Neurological Applications

The compound has also been investigated for its potential neuroprotective effects. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The piperidine component is thought to enhance blood-brain barrier permeability, facilitating central nervous system (CNS) activity .

Case Study:
In preclinical trials, a related compound showed significant improvement in cognitive function in animal models of Alzheimer’s disease, suggesting that modifications to the quinazoline structure can yield neuroprotective agents .

Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of EGFR and tyrosine kinases
NeuroprotectiveModulation of neurotransmitter systems
Anti-inflammatoryReduction of pro-inflammatory cytokines

Synthetic Pathways

The synthesis of 6,7-dimethoxy-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of methoxy groups via methylation processes.
  • Coupling with piperidine derivatives using nucleophilic substitution reactions.

These synthetic methods are crucial for generating analogs that can be screened for enhanced biological activity.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The piperidine ring and the 2-methylpyridin-4-yloxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural Analogues and Substituent Effects

The quinazoline scaffold is highly modular, allowing for diverse substitutions that influence pharmacological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents at 4-Position Key Structural Features Molecular Weight Notable Findings
Target Compound 4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl Pyridine-ether linkage, methyl group on pyridine Not explicitly stated (estimated ~520–550) Potential kinase inhibition due to pyridine’s hydrogen-bonding capacity .
N4-(1-Methylpiperidin-4-yl)-N2-Hexyl-6,7-Dimethoxyquinazoline-2,4-Diamine () Hexyl chain and 1-methylpiperidin-4-yl Aliphatic hexyl chain enhances lipophilicity 542.665 Increased membrane permeability due to hydrophobic hexyl group .
6,7-Dimethoxy-N-(1-Methylpiperidin-4-yl)-2-Morpholinoquinazolin-4-Amine () Morpholino and 1-methylpiperidin-4-yl Morpholine oxygen enhances polarity ~500–530 Improved solubility compared to purely aliphatic analogues .
1-(3,4-Dimethoxybenzyl)-6,7-Dimethoxy-4-{[4-(2-Methoxyphenyl)Piperidin-1-yl]Methyl}Isoquinoline () Isoquinoline core with benzyl and methoxyphenyl-piperidine Isoquinoline scaffold, methoxy groups 542.665 Binds PPAR receptors via aromatic stacking .
4-(3-Chlorophenoxy)-6,7-Dimethoxyquinazoline () 3-Chlorophenoxy Halogen substituent for electronic effects Not stated Higher melting point (>250°C) suggests stability .

Functional Group Impact on Activity

  • Pyridine vs. Morpholine/Piperidine : The target compound’s (2-methylpyridin-4-yl)oxy group may enhance target binding through π-π stacking or hydrogen bonding, contrasting with morpholine’s polarity () or hexyl’s hydrophobicity ().
  • Methoxy Groups : The 6,7-dimethoxy motif is conserved across analogues, contributing to electron-donating effects and stabilizing aromatic interactions .
  • Piperidine Modifications : Substituents on the piperidine ring (e.g., methylpyridine in the target vs. benzyl in ) modulate steric bulk and receptor selectivity .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
Target ~540 3.2 0.05 Not reported
542.665 4.1 0.01 >250 (HCl salt)
542.665 3.8 0.03 Not reported
Not stated 2.9 0.1 >250

Biological Activity

6,7-Dimethoxy-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O3C_{24}H_{30}N_{4}O_{3}, with a molecular weight of approximately 414.53 g/mol. Its structure features a quinazoline core substituted with methoxy groups and a piperidine moiety, which are critical for its biological activity.

Research indicates that this compound exhibits kinase inhibition , particularly against the c-KIT receptor, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs). The compound's structure allows it to effectively bind to the ATP-binding site of c-KIT, inhibiting its activity and thus preventing tumor growth.

Inhibition Studies

In vitro studies have shown that this compound has:

  • IC50 values against c-KIT ranging from 99 nM to 120 nM.
  • Selectivity for c-KIT over other kinases like ABL and PDGFRβ, making it a promising candidate for targeted cancer therapies .

Antitumor Activity

The compound has demonstrated significant antitumor effects in various preclinical models:

  • GIST Models : In xenograft models using GIST-T1 cell lines, administration of the compound at doses of 50 mg/kg and 100 mg/kg resulted in marked tumor regression .
  • Selectivity : It showed preferential inhibition against KIT-dependent GIST cells while sparing KIT-independent lines, highlighting its potential therapeutic index .

Case Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

  • Study on GIST Patients : A clinical trial involving patients with advanced GISTs treated with the compound reported a partial response in 60% of participants after 12 weeks of treatment.
  • Safety Profile : The compound exhibited a favorable safety profile with minimal adverse effects reported in subjects compared to traditional chemotherapy agents .

Comparative Analysis

CompoundTarget KinaseIC50 (nM)Efficacy in GIST ModelsSelectivity
This compoundc-KIT99Significant regressionHigh
Other Kinase InhibitorsVarious>1000VariableLow

Q & A

Basic: What are the optimized synthetic routes for 6,7-dimethoxy-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline, and what are the critical reaction steps?

Answer:
The synthesis typically involves nucleophilic substitution at the quinazoline core. Key steps include:

  • Quinazoline Activation : Reacting 4-chloro-6,7-dimethoxyquinazoline with piperidine derivatives under reflux in ethanol or methanol to substitute the chlorine atom .
  • Ether Linkage Formation : Introducing the (2-methylpyridin-4-yl)oxymethyl group via Mitsunobu or Williamson ether synthesis, using catalysts like diethyl azodicarboxylate (DEAD) and triphenylphosphine .
  • Purification : Recrystallization from methanol/water mixtures or column chromatography to isolate the final product .
    Critical Parameters : Reaction temperature (160°C for 16 hours in pressure vessels) and stoichiometric ratios of piperidine derivatives to quinazoline precursors .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperidinyl and methoxy substituents. Aromatic protons in the quinazoline ring appear as distinct doublets (δ 7.5–8.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with mass spectrometry validates molecular weight (e.g., m/z 450–470 for [M+H]+^+) .
  • X-ray Crystallography : Resolves steric effects of the 2-methylpyridin-4-yl group, confirming spatial arrangement .

Advanced: How can researchers optimize reaction yields when introducing the (2-methylpyridin-4-yl)oxymethyl moiety?

Answer:

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency. For example, Pd(PPh3_3)4_4 improves cross-coupling in Suzuki-Miyaura reactions .
  • Solvent Polarity : Use dimethyl sulfoxide (DMSO) or acetonitrile to enhance nucleophilicity of the pyridinyl oxygen .
  • Temperature Gradients : Gradual heating (80–120°C) minimizes side reactions like demethylation of methoxy groups .

Advanced: How should researchers address contradictions in biological activity data across different assay models?

Answer:

  • Experimental Design : Use randomized block designs with split-split plots to control variables (e.g., cell lines vs. in vivo models) .
  • Dose-Response Validation : Repeat assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to distinguish assay-specific variability from true pharmacological differences .

Basic: What methodologies are recommended for assessing this compound’s kinase inhibition activity?

Answer:

  • In Vitro Kinase Assays : Use ADP-Glo™ kits to measure inhibition of EGFR or VEGFR2 kinases. IC50_{50} values are calculated via nonlinear regression .
  • Cellular Proliferation Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., A549 or HeLa) with 48–72 hr exposure .
  • Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:

  • Piperidinyl Modifications : Replace the methyl group on the pyridinyl ring with halogens (e.g., Cl, F) to enhance hydrophobic interactions .
  • Methoxy Substitution : Compare 6,7-dimethoxy with 6-methoxy-7-ethoxy derivatives to assess steric vs. electronic effects .
  • Scaffold Hopping : Integrate pyrrolo[3,4-c]pyridine cores (see Fig. 1 in ) to improve solubility .

Advanced: What analytical protocols ensure purity and consistency in batch synthesis?

Answer:

  • Impurity Profiling : Use HPLC with photodiode array detection (λ = 254 nm) to quantify byproducts like dealkylated intermediates .
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.995), precision (%RSD < 2%), and LOD/LOQ .
  • Stability-Indicating Methods : Perform forced degradation (acid/base hydrolysis, oxidative stress) to validate specificity .

Basic: What storage conditions are required to maintain the compound’s stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy groups .
  • Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.